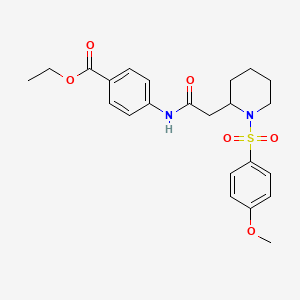

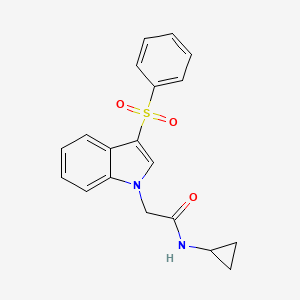

Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate, there are general methods for synthesizing similar compounds. For instance, piperidine derivatives can be synthesized through intra- and intermolecular reactions . Additionally, protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .Aplicaciones Científicas De Investigación

Solvent Influence on Chemical Reactions

The influence of solvents on the regioselectivity of sulfoxide thermolysis in related β-Amino-α-sulfinyl esters has been observed, highlighting the critical role of solvent choice in determining the outcomes of chemical reactions. Such findings are pivotal for optimizing synthetic routes for complex molecules including sulfonyl and piperidine derivatives (Bänziger, Klein, & Rihs, 2002).

Analytical Derivatization in Liquid Chromatography

A novel sulfonate reagent has been developed for analytical derivatization in liquid chromatography. This advancement demonstrates the utility of sulfonyl and piperidine derivatives in enhancing detection sensitivity and specificity in analytical chemistry applications, potentially including compounds like Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate (Wu et al., 1997).

Synthesis and Biological Activity Screening

The synthesis of new sulfonyl hydrazones with piperidine derivatives has been explored, with the compounds evaluated for their antioxidant capacity and anticholinesterase activity. Such research underscores the potential of sulfonyl and piperidine-containing compounds in medicinal chemistry, including as frameworks for developing novel therapeutic agents (Karaman et al., 2016).

Enzyme Inhibitory Activities

Compounds with the sulfonyl piperidine moiety have been synthesized and tested for their enzyme inhibitory activities, demonstrating potential applications in drug discovery and pharmacological research. These studies provide a foundation for exploring the therapeutic potentials of related compounds (Virk et al., 2018).

Antibacterial Studies

The synthesis and antibacterial activity screening of N-substituted derivatives of compounds containing phenylsulfonyl piperidine structures highlight their potential application in developing new antibacterial agents. This research avenue is crucial for addressing the growing challenge of antibiotic resistance (Khalid et al., 2016).

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

It’s suggested that piperidine derivatives undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .

Biochemical Pathways

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Pharmacokinetics

Six compounds that exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists were identified .

Result of Action

It’s known that piperidine derivatives have been identified with mic (80) values ranging from 14100 to 230ngmL (-1) on Candidaalbicans .

Action Environment

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

ethyl 4-[[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6S/c1-3-31-23(27)17-7-9-18(10-8-17)24-22(26)16-19-6-4-5-15-25(19)32(28,29)21-13-11-20(30-2)12-14-21/h7-14,19H,3-6,15-16H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWPHBDPRKKCKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2985238.png)

![3-cinnamyl-8-(2,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2985239.png)

![methyl N-{3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]propyl}-N-methylcarbamate](/img/structure/B2985243.png)

![(1S,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2985244.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985245.png)

![Ethyl 6-benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2985246.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2985253.png)

![2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2985254.png)

![4-{2-[(2-chloro-4-fluorobenzyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-3-oxopiperazine-1-carboxamide](/img/structure/B2985255.png)

![4-[2-(Benzenesulfonyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2985258.png)